The synthesis of Cimicifugoside H-2 has been studied through various methods, primarily focusing on extraction and purification techniques. The compound has been isolated using high-performance liquid chromatography (HPLC) methods, which allow for the separation of complex mixtures found in plant extracts.
Cimicifugoside H-2 has a complex molecular structure typical of triterpenoid glycosides. The molecular formula is C₃₃H₄₈O₁₈, and its structural features include a triterpene backbone linked to sugar moieties.
Cimicifugoside H-2 can participate in various chemical reactions typical for glycosides, including hydrolysis under acidic conditions, leading to the release of its sugar components.
The mechanism of action of Cimicifugoside H-2 is primarily linked to its interaction with biological membranes and proteins due to its surfactant properties.
Cimicifugoside H-2 possesses distinct physical and chemical properties that influence its behavior in biological systems.
Cimicifugoside H-2 is utilized in various scientific fields due to its pharmacological properties.
Cimicifugoside H-2 is a 9,19-cycloartane-type triterpenoid saponin, characterized by a four-ring cyclopentanoperhydrophenanthrene core modified with a cyclopropane moiety at C9-C10. This compound features a xylose unit attached at the C-3 hydroxyl group of the aglycone and exhibits structural specificity due to its unique oxidation pattern at C-16 and C-23 (Fig. 1) [1] [9]. It is predominantly isolated from the rhizomes and roots of Cimicifuga foetida L. (syn. Actaea cimicifuga), a perennial herb within the Ranunculaceae family native to China and Siberia [1] [9]. The compound co-occurs with structurally related saponins such as cimicifugoside H-1, 23-epi-26-deoxyactein, and cimigenol xyloside, though it distinguishes itself through its C-16/C-23 diketone functionalization [2] [5].
Table 1: Phytochemical Profile of Cimicifugoside H-2
Property | Characteristic |
---|---|
IUPAC Name | (23R)-16,23-Diketo-3β-hydroxy-24,25,26,27-tetranor-9,19-cycloartane-3-O-β-D-xylopyranoside |
Molecular Formula | C₃₀H₄₄O₈ |
Aglycone Skeleton | 9,19-Cycloartane |
Glycosylation Site | C-3 OH (β-D-xylopyranoside) |
Key Functional Groups | C-16/C-23 diketone, C-9/C-19 cyclopropane ring |
Primary Natural Source | Rhizomes/roots of Cimicifuga foetida |
Co-occurring Compounds | Actein, Deoxyactein, Cimicifugoside H-1, Cimigenol xyloside |
Analytical studies using HPLC-ELSD-MS and UPLC-Q-TOF-MS confirm its presence in hydroethanolic extracts of C. foetida rhizomes at concentrations ranging from 0.5–1.2 mg/g dry weight [1] [9]. Its isolation involves solvent partitioning (e.g., isopropanol extraction) followed by chromatographic techniques such as reverse-phase HPLC [5].
Cimicifuga foetida (Chinese: "Sheng Ma") has been integral to Traditional Chinese Medicine (TCM) for treating wind-heat headaches, sore throats, aphthous ulcers, and uterine prolapse. Cimicifugoside H-2 contributes significantly to the plant's bioactivity, particularly through its anti-inflammatory and antiviral properties [1] [7]. Mechanistically, it inhibits the IκB kinase alpha (IKK1/α) protein in the NF-κB pathway, suppressing pro-inflammatory cytokines like TNF-α and IL-6. Molecular dynamics simulations confirm its stable binding to IKK1/α's activation loop, primarily through hydrogen bonding and hydrophobic interactions (Fig. 2) [8]. Additionally, it enhances antiviral defense by downregulating TLR4/IL-1β-IRAK signaling cascades, making it relevant in managing acute pneumonia [7].
In TCM formulations like Shengma Biejia Tang, C. foetida synergizes with herbs such as Pueraria lobata and Atractylodes lancea to amplify anti-inflammatory effects. Modern pharmacological studies validate these applications: ethanol extracts containing Cimicifugoside H-2 (≥0.8% w/w) inhibit neutrophil elastase (IC₅₀: 0.23 μM) and reduce IL-8 secretion in airway epithelia [4] [7]. The compound also demonstrates antitumor potential by inducing caspase-dependent apoptosis in triple-negative breast cancer cells via NF-κB pathway modulation [8] [10].
The use of C. foetida dates to the Eastern Han Dynasty (25–220 AD), where it was first documented in Shennong’s Classic of Materia Medica as a "top-grade" herb for detoxification and fever management [1] [3]. By the Ming Dynasty (1368–1644 AD), it was systematically prescribed in compendia like the Compendium of Materia Medica (Ben Cao Gang Mu) for oral inflammations, measles outbreaks, and prolapse disorders [3] [6]. Native Siberian and Mongolian healers utilized the rhizome as a pesticide against potato moths and maggots, leveraging its bioactive saponins [1].
Table 2: Traditional Applications of Cimicifuga-Containing Formulations
Traditional System | Formulation | Primary Use | Plant Part Used |
---|---|---|---|
Traditional Chinese Medicine | Shengma Biejia Pills | Wind-heat expulsion; sore throat management | Rhizome |
Traditional Chinese Medicine | Ximingting Pills | Anti-inflammatory; antiviral therapy | Rhizome |
Japanese Kampo | Yizi Decoction* | Hemorrhoid treatment; gastrointestinal regulation | Rhizome |
Siberian Ethnomedicine | Fresh leaf poultice | Wound disinfection; insect repellent | Aerial parts |
Note: Uses C. simplex (syn. Actea simplex), a taxonomic relative of C. foetida [6].
European herbalists adopted the closely related C. racemosa (black cohosh) in the 18th century for gynecological ailments, though Cimicifugoside H-2 is specific to Asian Cimicifuga species [10]. The compound remained chemically uncharacterized until the late 20th century when advances in chromatographic techniques enabled its isolation. Contemporary quality control standards in the Chinese Pharmacopoeia (2020) now specify Cimicifugoside H-2 as a marker compound for standardizing C. foetida extracts, cementing its role in modern phytotherapy [1] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7